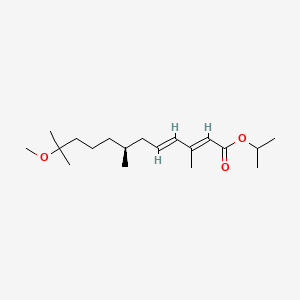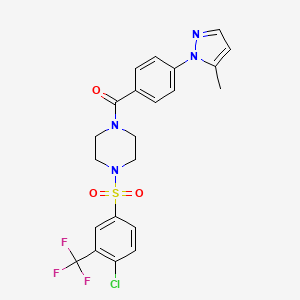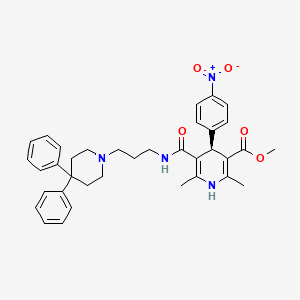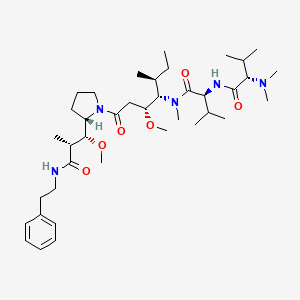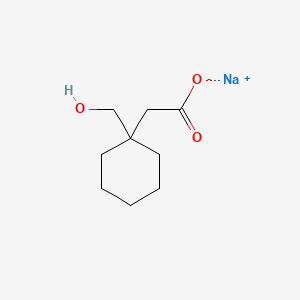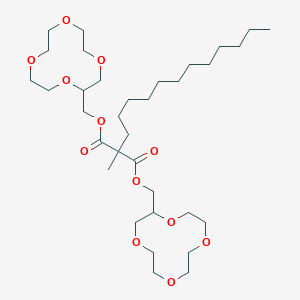
SP-100030
描述
SP 100030 是一种有效的核因子κB轻链增强子激活B细胞 (NF-κB) 和激活蛋白-1 (AP-1) 抑制剂。这些转录因子在调节免疫反应、炎症和细胞增殖中起着至关重要的作用。 SP 100030 在减少各种 T 细胞系中促炎细胞因子(如白介素-2 (IL-2)、白介素-8 (IL-8) 和肿瘤坏死因子-α (TNF-α) 的产生方面显示出巨大潜力 .
科学研究应用
SP 100030 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究抑制 NF-κB 和 AP-1 通路的工具化合物。
生物学: 用于免疫反应和炎症的研究,特别是在 T 细胞研究中。
医学: 研究其在治疗炎症性疾病和自身免疫性疾病中的潜在治疗作用。
工业: 用于开发新的抗炎药物,以及作为药理学研究中的参考化合物。
作用机制
SP 100030 通过抑制 NF-κB 和 AP-1 转录因子的活性发挥作用。这些因子参与调节负责免疫反应和炎症的基因。通过阻断它们的活性,SP 100030 减少了促炎细胞因子(如 IL-2、IL-8 和 TNF-α)的产生。 该化合物通过与转录因子上的特定位点结合来实现这一点,从而阻止其与 DNA 的相互作用以及随后的基因转录 .
生化分析
Biochemical Properties
SP-100030 plays a crucial role in biochemical reactions by inhibiting the activity of NF-κB and AP-1, two key transcription factors involved in the regulation of immune responses. The compound interacts with various enzymes, proteins, and other biomolecules to exert its effects. Specifically, this compound blocks the production of cytokines such as IL-2, IL-8, and TNF-α in Jurkat T cells. This selective inhibition of cytokine production in T cells highlights the compound’s potential in modulating immune responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In T cells, the compound inhibits the production of cytokines, thereby modulating immune responses. Additionally, this compound has been shown to decrease the severity of arthritis in a mouse model of collagen-induced arthritis and ameliorate muscle wasting in a rat model of cancer cachexia. These effects are mediated through the inhibition of NF-κB and AP-1 signaling pathways, which play critical roles in cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with NF-κB and AP-1 transcription factors. By inhibiting these transcription factors, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This inhibition results in reduced cytokine production and modulation of immune responses. Additionally, this compound’s ability to inhibit both NF-κB and AP-1 makes it a potent therapeutic agent for inflammatory diseases and cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on NF-κB and AP-1 transcriptional activity over extended periods. Long-term studies have shown that this compound can effectively reduce cytokine production and modulate immune responses without significant degradation. These findings suggest that this compound is a stable and effective compound for long-term use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytokine production and reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and immunosuppression. These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to cytokine production and immune responses. The compound interacts with enzymes and cofactors that regulate the activity of NF-κB and AP-1 transcription factors. By inhibiting these transcription factors, this compound modulates metabolic flux and alters metabolite levels, leading to reduced cytokine production and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific proteins and its solubility in different cellular compartments. These interactions play a critical role in determining the compound’s efficacy and potency in modulating immune responses .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This subcellular localization ensures that this compound effectively inhibits NF-κB and AP-1 transcriptional activity, leading to reduced cytokine production and modulation of immune responses .
准备方法
合成路线和反应条件
SP 100030 的合成涉及多个步骤,从市售前体开始。关键步骤包括:
核心结构的形成: SP 100030 的核心结构通过一系列缩合和环化反应合成。这些反应通常涉及使用强酸或碱作为催化剂,并在受控温度下进行,以确保高产率和纯度。
官能团修饰: 后续步骤涉及引入对化合物生物活性至关重要的特定官能团。这些修饰通过选择性反应实现,例如卤化、硝化和还原。
工业生产方法
SP 100030 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,通常涉及连续流反应器和自动化系统,以保持一致的质量和产量。
化学反应分析
反应类型
SP 100030 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰官能团,增强或改变化合物的生物活性。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 还原剂如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄) 经常使用。
取代: 在受控条件下,使用卤素 (Cl₂, Br₂) 和亲核试剂 (NH₃, OH⁻) 等试剂。
主要产品
从这些反应形成的主要产物包括具有修饰官能团的 SP 100030 的各种衍生物,它们可能表现出不同的生物活性和性质。
相似化合物的比较
SP 100030 在同时抑制 NF-κB 和 AP-1 方面是独一无二的,这使其成为研究和潜在治疗应用中的宝贵工具。类似的化合物包括:
BAY 11-7082: NF-κB 的抑制剂,不影响 AP-1。
SR 11302: AP-1 抑制剂,对 NF-κB 没有明显影响。
PDTC (吡咯烷二硫代氨基甲酸盐): 已知的 NF-κB 抑制剂,对其他途径有更广泛的影响。
与这些化合物相比,SP 100030 通过同时抑制 NF-κB 和 AP-1 提供了更具针对性的方法,从而更全面地抑制炎症反应 .
属性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMKQBWHPQMXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5ClF9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



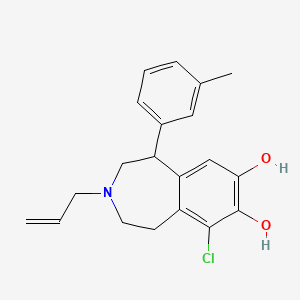
![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)
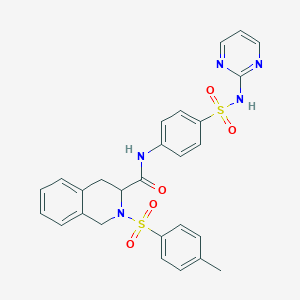
![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

